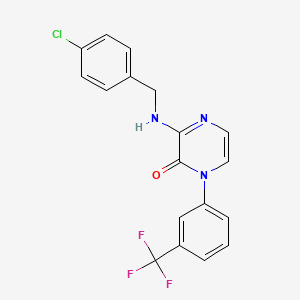
3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-chlorobenzyl)amino)-1-(3-(trifluoromethyl)phenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C18H13ClF3N3O and its molecular weight is 379.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Modes of Action of Pyridazinone Herbicides
Pyridazinone derivatives, similar in structure to the specified compound, have been examined for their action as herbicides. These compounds inhibit the Hill reaction and photosynthesis in plants, contributing to their phytotoxicity. A study highlights the design of a pyrazinone derivative that combines the action mechanism of pyrazon with resistance to metabolic detoxification in plants and interference with chloroplast development, offering a dual mode of action for enhanced herbicidal efficacy (Hilton et al., 1969).
Antimicrobial Applications
New series of pyrazole derivatives, including those with a trifluoromethyl phenyl group akin to the compound , have been synthesized and characterized for potential antimicrobial activities. These compounds, through a Vilsmeier–Haack reaction approach, displayed broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their utility in developing new antimicrobial agents (Bhat et al., 2016).
Agricultural Chemistry
The movement and metabolism of pyrazinone derivatives in plants have been studied to understand their behavior and phytotoxic effects across different plant species. This research provides insight into the selective absorption, translocation, and metabolic pathways of these compounds within plants, indicating their complex interactions with plant biology (Stephenson & Ries, 1967).
Chemical Synthesis and Analysis
Analytical methods have been developed for evaluating pyrazinone herbicides, including the determination of technical pyrazon and its impurities in commercial products. Such methodologies are crucial for ensuring the quality and safety of herbicide formulations used in agriculture (Výboh et al., 1974).
Anticonvulsant Activity
Research into substituted pyrazines, structurally related to the queried compound, has explored their potential as anticonvulsant agents. This work contributes to the understanding of the bioisosteric relationships between different ring systems and their biological activities, offering pathways for the development of new therapeutic agents (Kelley et al., 1995).
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylamino]-1-[3-(trifluoromethyl)phenyl]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3N3O/c19-14-6-4-12(5-7-14)11-24-16-17(26)25(9-8-23-16)15-3-1-2-13(10-15)18(20,21)22/h1-10H,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHATUWHZYCSSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-Cyclopropylpyrimidin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547450.png)
![N-[4-(5-Methyltriazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2547451.png)
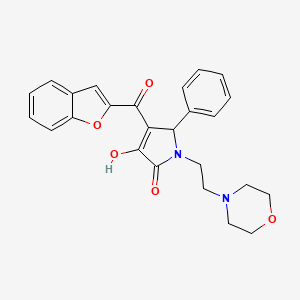
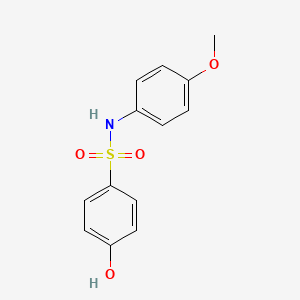
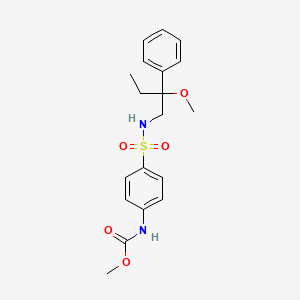
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
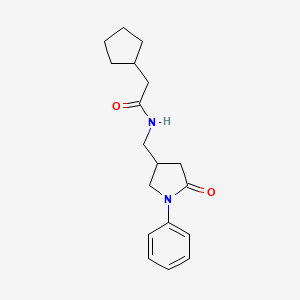
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)
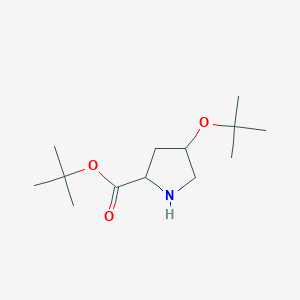
![(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2547464.png)
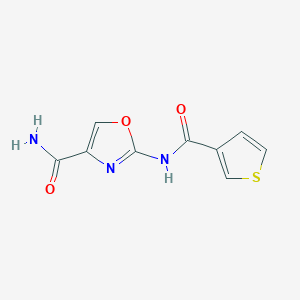
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2547468.png)
